molecular formula C6H12O3 B1283568 3-(Propan-2-yloxy)propanoic acid CAS No. 41255-85-0

3-(Propan-2-yloxy)propanoic acid

Cat. No. B1283568
CAS RN: 41255-85-0
M. Wt: 132.16 g/mol
InChI Key: DVNBASXKSCNLKQ-UHFFFAOYSA-N
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Description

The compound 3-(Propan-2-yloxy)propanoic acid is not directly mentioned in the provided papers. However, the papers do discuss various propanoic acid derivatives, which can offer insights into the chemical behavior and properties that might be relevant to 3-(Propan-2-yloxy)propanoic acid. For instance, the synthesis of different propanoic acid derivatives is explored, and their potential applications, such as antimicrobial activity, are noted . Additionally, the solubility of structurally related compounds in various solvents is measured, which could be indicative of the solubility characteristics of 3-(Propan-2-yloxy)propanoic acid .

Synthesis Analysis

The synthesis of propanoic acid derivatives is detailed in several studies. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives involves reactions of furan acids and esters with arenes in a superacid, which could be analogous to methods that might be used for synthesizing 3-(Propan-2-yloxy)propanoic acid . Another study describes the synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid through a series of reactions including esterification, condensation, and catalytic hydrogenation, which demonstrates the multi-step nature of synthesizing complex propanoic acid derivatives .

Molecular Structure Analysis

The molecular structure of propanoic acid derivatives is crucial for understanding their chemical behavior. The crystal structure of one such derivative, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, was determined using X-ray single crystal diffraction analysis . This type of analysis provides detailed information about the stereochemistry and conformation of the molecule, which is essential for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of propanoic acid derivatives is highlighted in several papers. The antimicrobial activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives suggests that these compounds can interact with biological systems, potentially through chemical reactions with cellular components . The solubility data for (S)-Naproxen, another propanoic acid derivative, in various solvents also implies that the compound can participate in solution-phase reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of propanoic acid derivatives are diverse. For example, the solubility of (S)-Naproxen in different solvents is thoroughly investigated, which is a critical property for drug formulation and delivery . The stability of 1,3-dichloro-2-propanol in water, although not a direct derivative of propanoic acid, provides insight into the stability considerations that must be taken into account for related compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 3-(Propan-2-yloxy)propanoic acid and its derivatives have been synthesized using various methods. An improved synthesis method for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, a derivative, involves methyl esterification of 3-(4-hydroxyphenyl)acrylic acid followed by condensation and hydrogenation processes, offering a high yield and simpler operation (Deng Yong, 2010).

  • Chemical Structure and Analysis : Studies have been conducted to determine the chemical structures and analyze the quality control of various derivatives. For instance, analytical methods for quality control of 3-quinolin-4-one propanoic acids, similar in structure to fluoroquinolone antibiotics, have been explored (V. O. Zubkov et al., 2016).

Applications in Material Science and Organic Chemistry

  • Material Science Applications : Phloretic acid, a derivative, is used in the synthesis of polybenzoxazine, a material with a wide range of applications. It serves as a renewable alternative to phenol for imparting specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Acerina Trejo-Machin et al., 2017).

  • Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of pharmaceuticals. For example, the asymmetric synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates has been achieved (D. Basavaiah et al., 2001).

Environmental and Green Chemistry

  • Green Chemistry Catalysts : The compound and its derivatives have been used in green chemistry applications, such as the one-pot synthesis of (S)-2-(6-methoxynaphtalen-2-yl)propanoic acid using Preyssler and Keggin-type heteropolyacids as green and reusable catalysts (A. Gharib et al., 2009).

Safety And Hazards

“3-(Propan-2-yloxy)propanoic acid” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-propan-2-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNBASXKSCNLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567261
Record name 3-[(Propan-2-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yloxy)propanoic acid

CAS RN

41255-85-0
Record name 3-[(Propan-2-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yloxy)propanoic acid
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